molecular formula C16H11IN4 B12623044 [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B12623044
M. Wt: 384.19 g/mol
InChI Key: OLFQWTDIJLVADS-QZIRHQCUSA-N
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Description

[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is a radiolabeled compound used in various scientific research applications. The compound is characterized by the presence of an iodine-125 isotope, which is a radioactive form of iodine. This radiolabeling allows for the tracking and imaging of the compound in biological systems, making it a valuable tool in medical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine typically involves the iodination of a precursor compound. The precursor is often a 2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine, which undergoes electrophilic substitution with iodine-125. The reaction conditions usually require a solvent such as acetonitrile or dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction is carried out under controlled temperature and pH to ensure the selective incorporation of iodine-125.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to handle the radioactive iodine safely. The production facilities are equipped with specialized containment systems to prevent radiation exposure. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and specific activity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine ring, resulting in the formation of reduced analogs.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for diverse research applications.

Scientific Research Applications

Chemistry

In chemistry, [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine is used as a radiolabeled tracer to study reaction mechanisms and kinetics. Its radioactive nature allows for the precise tracking of the compound in complex chemical reactions.

Biology

In biological research, the compound is used for imaging and tracking biological processes. It can be incorporated into biomolecules, allowing researchers to visualize the distribution and dynamics of these molecules in living organisms.

Medicine

In medical research, the compound is used in diagnostic imaging techniques such as single-photon emission computed tomography (SPECT). It helps in the visualization of tumors, blood flow, and other physiological processes.

Industry

In the industrial sector, the compound is used in the development of radiopharmaceuticals. It serves as a precursor for the synthesis of various diagnostic and therapeutic agents.

Mechanism of Action

The mechanism of action of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The iodine-125 isotope emits gamma radiation, which can be detected using imaging equipment. The compound binds to target molecules, allowing for the visualization of their distribution and dynamics. The molecular pathways involved include receptor-ligand interactions and enzyme-substrate binding.

Comparison with Similar Compounds

Similar Compounds

    [131I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Similar to the compound but uses iodine-131 instead of iodine-125.

    [18F]6-fluoro-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine: Uses fluorine-18 as the radiolabel, offering different imaging properties.

Uniqueness

The uniqueness of [125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine lies in its use of iodine-125, which has a relatively long half-life and emits low-energy gamma radiation. This makes it suitable for prolonged imaging studies with minimal radiation exposure to the subject.

Properties

Molecular Formula

C16H11IN4

Molecular Weight

384.19 g/mol

IUPAC Name

6-(125I)iodanyl-2-[4-(1H-pyrazol-5-yl)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C16H11IN4/c17-13-5-6-16-19-15(10-21(16)9-13)12-3-1-11(2-4-12)14-7-8-18-20-14/h1-10H,(H,18,20)/i17-2

InChI Key

OLFQWTDIJLVADS-QZIRHQCUSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)[125I]

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C3=CN4C=C(C=CC4=N3)I

Origin of Product

United States

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